molecular formula C18H20FN3OS B3005424 [4-(4-Fluoroanilino)piperidin-1-yl]-(2-methylsulfanylpyridin-4-yl)methanone CAS No. 1311677-09-4

[4-(4-Fluoroanilino)piperidin-1-yl]-(2-methylsulfanylpyridin-4-yl)methanone

Cat. No.: B3005424
CAS No.: 1311677-09-4
M. Wt: 345.44
InChI Key: AUMHWRPHVDSGAA-UHFFFAOYSA-N
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Description

[4-(4-Fluoroanilino)piperidin-1-yl]-(2-methylsulfanylpyridin-4-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a fluoroaniline group and a pyridine ring with a methylsulfanyl group, making it a unique structure for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Fluoroanilino)piperidin-1-yl]-(2-methylsulfanylpyridin-4-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the fluoroaniline and methylsulfanyl groups. Common reagents used in these reactions include aniline derivatives, piperidine, and pyridine compounds. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for extensive research and application.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Fluoroanilino)piperidin-1-yl]-(2-methylsulfanylpyridin-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.

    Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives with different properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

[4-(4-Fluoroanilino)piperidin-1-yl]-(2-methylsulfanylpyridin-4-yl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(4-Fluoroanilino)piperidin-1-yl]-(2-methylsulfanylpyridin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(4-Fluoroanilino)piperidin-1-yl]-(2-methylsulfanylpyridin-4-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound [4-(4-Fluoroanilino)piperidin-1-yl]-(2-methylsulfanylpyridin-4-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H20FN3OS
  • Molecular Weight : 345.43 g/mol

This compound features a piperidine ring, a fluorinated aniline moiety, and a methylthio-substituted pyridine, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its inhibitory effects on various enzymes and potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis. Tyrosinase inhibitors are of significant interest in dermatology for their potential to treat hyperpigmentation disorders.

Table 1: Inhibitory Activity Against Tyrosinase

CompoundIC50 (μM)Remarks
[Compound]0.18Competitive inhibitor with no cytotoxicity observed
Kojic Acid17.76Reference compound for comparison

The competitive inhibition suggests that this compound binds to the active site of tyrosinase, preventing substrate access.

Docking studies have provided insights into the binding interactions between the compound and tyrosinase. The presence of the fluorine atom in the aniline group enhances binding affinity due to favorable interactions with the enzyme's active site. The methylthio group on the pyridine ring may also play a role in stabilizing the enzyme-inhibitor complex.

Case Studies and Research Findings

  • Case Study on Melanin Synthesis Inhibition :
    A study evaluated the effects of this compound on B16F10 melanoma cells, demonstrating a significant reduction in melanin production without inducing cytotoxicity. This highlights its potential as a skin-whitening agent.
  • Comparative Analysis with Other Inhibitors :
    In comparative studies with other known tyrosinase inhibitors, this compound exhibited superior efficacy, suggesting its promise as a lead compound for further development.

Properties

IUPAC Name

[4-(4-fluoroanilino)piperidin-1-yl]-(2-methylsulfanylpyridin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3OS/c1-24-17-12-13(6-9-20-17)18(23)22-10-7-16(8-11-22)21-15-4-2-14(19)3-5-15/h2-6,9,12,16,21H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMHWRPHVDSGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=C1)C(=O)N2CCC(CC2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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